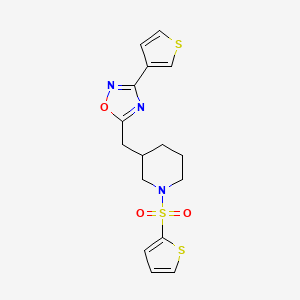

5-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole

Description

The compound 5-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted with thiophene moieties and a piperidine-sulfonyl group. This structure is notable for its heterocyclic diversity, combining sulfur-containing rings (thiophenes) and a sulfonamide-functionalized piperidine, which may enhance biological activity and binding specificity. 1,2,4-Oxadiazoles are recognized for their stability, metabolic resistance, and versatility in medicinal chemistry, particularly in antiviral and antimicrobial applications . The thiophene substituents may contribute to π-π stacking interactions in biological targets, while the sulfonyl group could influence solubility and pharmacokinetics .

Properties

IUPAC Name |

3-thiophen-3-yl-5-[(1-thiophen-2-ylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S3/c20-25(21,15-4-2-7-24-15)19-6-1-3-12(10-19)9-14-17-16(18-22-14)13-5-8-23-11-13/h2,4-5,7-8,11-12H,1,3,6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKHVRUBICOMPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article will explore its biological activity, focusing on its mechanisms, applications, and comparative studies with similar compounds.

Structural Overview

The compound features:

- Piperidine Ring : Provides basic nitrogen functionality.

- Thiophene Groups : Contribute to hydrophobic interactions.

- Oxadiazole Moiety : Involved in hydrogen bonding and potential interactions with biological receptors.

The molecular formula is and it has a molecular weight of 395.51 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the oxadiazole and piperidine rings allows for interactions with enzymes and receptors that contain nitrogen or oxygen atoms. The thiophene groups enhance binding to hydrophobic regions in these targets, while the sulfonyl group may facilitate hydrogen bonding interactions.

Biological Activities

Research indicates that 5-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole exhibits a range of biological activities:

- Antimicrobial Activity : Compounds containing the 1,2,4-oxadiazole ring have shown significant antimicrobial properties, including antibacterial and antifungal effects. Studies indicate that derivatives of oxadiazoles can inhibit the growth of various pathogens .

- Anticancer Properties : Research has demonstrated that similar oxadiazole derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia). These compounds often induce apoptosis in cancer cells through various pathways .

- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can possess anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation .

Comparative Studies

To understand the unique profile of 5-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole, it is useful to compare it with other similar compounds. Below is a summary table highlighting key differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(1-(3-Methoxybenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole | Methoxybenzyl group instead of thiophenes | Antimicrobial |

| 5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole | Lacks piperidine and thiophene groups | Antifungal |

| 5-Pyridin-4-yloxadiazole | Contains a pyridine instead of piperidine | Anticancer |

The unique combination of thiophene and sulfonamide functionalities in 5-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-y)-1,2,4 oxadiazole sets it apart from these similar compounds. This structure may contribute to its distinctive biological profile and potential therapeutic applications.

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives:

- Dhumal et al. (2016) explored a series of oxadiazoles for their antitubercular activity against Mycobacterium bovis BCG. The most active compounds demonstrated strong inhibition of both active and dormant states of the bacteria .

- Desai et al. (2018) conducted studies on pyridine-based oxadiazoles showing significant antitubercular effects with MIC values indicating potent activity against drug-resistant strains .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. Specifically, compounds similar to 5-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole have shown efficacy against various bacterial strains.

Case Study: Antibacterial Efficacy

A study investigated the antibacterial properties of 1,3,4-oxadiazole derivatives against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting significant antibacterial activity compared to standard antibiotics .

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been a focal point in recent research. The structural modifications involving thiophene and piperidine contribute to enhanced cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A comprehensive evaluation was conducted on the cytotoxic effects of this compound on human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The findings revealed that the compound induced apoptosis and exhibited IC50 values significantly lower than those of conventional chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of oxadiazole derivatives. Modifications at specific positions on the oxadiazole ring can lead to substantial changes in biological activity.

| Modification | Effect | Notes |

|---|---|---|

| Thiophene substitution | Enhanced activity | Increases lipophilicity and target affinity |

| Piperidine moiety | Improved potency | Contributes to better binding interactions with biological targets |

This table summarizes how various structural modifications impact the biological activities of oxadiazoles.

Other Pharmacological Activities

Beyond antimicrobial and anticancer properties, 5-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole may also exhibit:

- Anti-inflammatory effects : Preliminary studies indicate potential in reducing inflammation markers.

Case Study: Anti-inflammatory Activity

In vitro assays demonstrated that certain oxadiazole derivatives significantly inhibited pro-inflammatory cytokines in activated macrophages .

Comparison with Similar Compounds

Structural Analogues

Structurally related 1,2,4-oxadiazole derivatives vary in substituents on the piperidine/pyrrolidine rings and aryl/heteroaryl groups. Key examples include:

Key Observations :

- Sulfonamide substitution on piperidine (vs. pyrrolidine in ) may alter steric and electronic profiles, affecting target binding.

Physicochemical Properties

Key Observations :

- The target compound’s sulfonamide group likely improves aqueous solubility compared to hydroxyphenyl or CF3-substituted analogues .

- Thiophene rings may lower LogD compared to CF3-phenyl derivatives, favoring membrane permeability .

Key Observations :

Q & A

Q. What are the optimal synthetic routes for 5-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole?

The synthesis typically involves sequential heterocyclic ring formation and functionalization. A classical approach includes:

- Step 1 : Condensation of thiophene-3-carboxylic acid with hydroxylamine to form an amidoxime intermediate.

- Step 2 : Cyclization with a thiophen-2-ylsulfonyl-piperidine derivative under reflux in acetic anhydride to form the 1,2,4-oxadiazole core.

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using H/C NMR and FTIR .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Standard methods include:

- Spectroscopy : H/C NMR to verify proton environments and carbon frameworks (e.g., thiophene protons at δ 7.2–7.5 ppm, oxadiazole carbons at ~165–170 ppm).

- Elemental Analysis : Confirming C, H, N, S composition within ±0.4% deviation.

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

Initial screening should focus on:

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Testing against kinases or proteases via fluorescence-based assays.

- Antimicrobial activity : Disk diffusion assays for bacterial/fungal strains .

Advanced Research Questions

Q. How can regiochemical challenges during oxadiazole formation be addressed?

Regioselectivity in 1,2,4-oxadiazole synthesis is influenced by:

- Substituent electronics : Electron-withdrawing groups (e.g., sulfonyl) on the piperidine ring direct cyclization to the 3-position of the oxadiazole.

- Reaction conditions : Microwave-assisted synthesis (100°C, 30 min) improves yield and reduces byproducts compared to traditional reflux .

Q. What computational methods are suitable for predicting the compound’s bioactivity and binding modes?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., EGFR kinase). Parameterize the sulfonyl group’s electrostatic potential for accurate binding affinity estimates.

- PASS Online : Predicts biological activity spectra (e.g., antiviral, anticancer) based on structural descriptors .

Q. How can crystallographic data resolve tautomeric or conformational ambiguities?

Q. How should researchers address contradictions in spectral vs. computational data?

- Tautomerism analysis : Compare experimental H NMR chemical shifts with DFT-calculated shifts (Gaussian 16, B3LYP/6-311++G**).

- Dynamic effects : Use variable-temperature NMR to detect equilibrium between tautomers or conformers.

- Cross-validation : Overlay IR carbonyl stretches (1700–1750 cm) with theoretical vibrational spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.